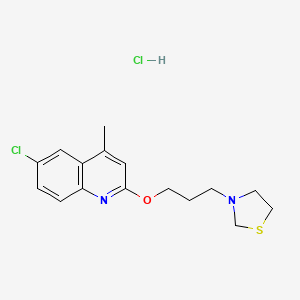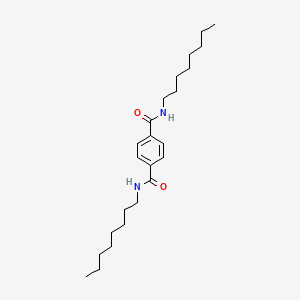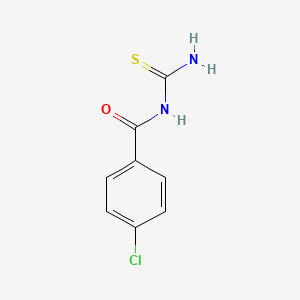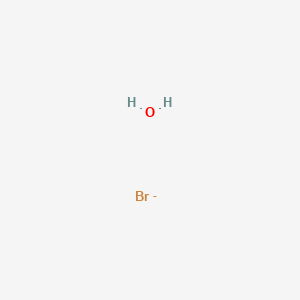
Bromide;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromide hydrate is a compound that consists of bromide ions (Br⁻) and water molecules. Hydrates are compounds that include water molecules within their crystalline structure. Bromide hydrate is typically formed when bromide salts, such as sodium bromide or potassium bromide, come into contact with water, resulting in the incorporation of water molecules into the crystal lattice.
準備方法
Synthetic Routes and Reaction Conditions
Bromide hydrate can be synthesized by dissolving bromide salts in water. For example, sodium bromide (NaBr) or potassium bromide (KBr) can be dissolved in water to form their respective hydrates. The general reaction is: [ \text{NaBr} + \text{H}_2\text{O} \rightarrow \text{NaBr} \cdot \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, bromide hydrates are typically produced by dissolving bromide salts in water under controlled conditions. The concentration of the solution and the temperature are carefully monitored to ensure the formation of the desired hydrate. The solution is then allowed to crystallize, forming bromide hydrate crystals.
化学反応の分析
Types of Reactions
Bromide hydrate can undergo various chemical reactions, including:
Oxidation: Bromide ions can be oxidized to bromine (Br₂) in the presence of an oxidizing agent.
Reduction: Bromine can be reduced back to bromide ions.
Substitution: Bromide ions can participate in substitution reactions, where they are replaced by other halide ions or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chlorine (Cl₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium thiosulfate (Na₂S₂O₃)
Nucleophiles: Hydroxide ions (OH⁻), cyanide ions (CN⁻)
Major Products Formed
Oxidation: Bromine (Br₂)
Reduction: Bromide ions (Br⁻)
Substitution: Various substituted bromide compounds, depending on the nucleophile used
科学的研究の応用
Bromide hydrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate the effects of bromide ions on cellular processes.
Medicine: Utilized in the formulation of certain medications and as a sedative in some treatments.
Industry: Used in the production of flame retardants, photographic chemicals, and as a catalyst in certain industrial processes
作用機序
The mechanism of action of bromide hydrate involves the interaction of bromide ions with various molecular targets. Bromide ions can affect the activity of enzymes and ion channels, leading to changes in cellular processes. For example, bromide ions can inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function.
類似化合物との比較
Bromide hydrate can be compared with other similar compounds, such as:
Chloride Hydrate (Cl⁻): Similar in structure but contains chloride ions instead of bromide ions.
Iodide Hydrate (I⁻): Contains iodide ions and has different chemical properties due to the larger size of iodide ions.
Fluoride Hydrate (F⁻): Contains fluoride ions and is more reactive due to the high electronegativity of fluoride.
Bromide hydrate is unique due to the specific properties of bromide ions, such as their moderate reactivity and ability to form stable hydrates .
特性
CAS番号 |
38655-06-0 |
|---|---|
分子式 |
BrH2O- |
分子量 |
97.92 g/mol |
IUPAC名 |
bromide;hydrate |
InChI |
InChI=1S/BrH.H2O/h1H;1H2/p-1 |
InChIキー |
GVLGAFRNYJVHBC-UHFFFAOYSA-M |
正規SMILES |
O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


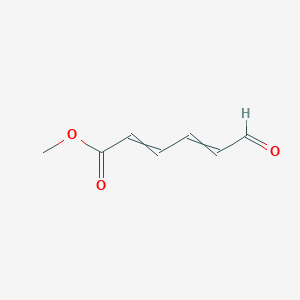

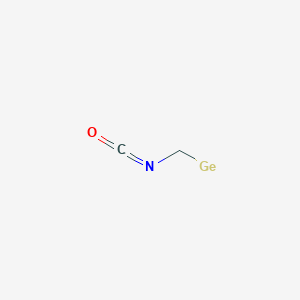
![2-[(Ethoxycarbonyl)carbamoyl]benzoic acid](/img/structure/B14660640.png)

![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)

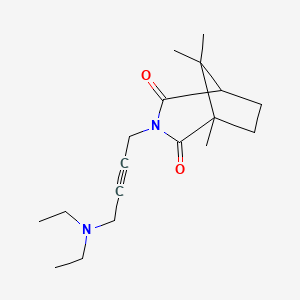
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)

